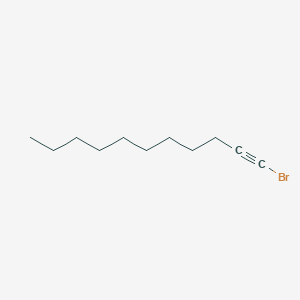![molecular formula C20H14 B14443994 1,2-Dihydrobenzo[j]fluoranthene CAS No. 73560-79-9](/img/structure/B14443994.png)
1,2-Dihydrobenzo[j]fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrobenzo[j]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of multiple fused aromatic rings. This compound is part of a larger family of PAHs, which are known for their stability and unique chemical properties. PAHs are often found in fossil fuels and are released during the incomplete combustion of organic matter .
Métodos De Preparación
The synthesis of 1,2-Dihydrobenzo[j]fluoranthene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For instance, treating 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene with flash vacuum thermolysis (FVT) at temperatures above 900°C results in the formation of this compound . Industrial production methods often involve similar high-temperature processes to ensure the efficient formation of the desired compound.
Análisis De Reacciones Químicas
1,2-Dihydrobenzo[j]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols and quinones. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents such as nitro groups or halogens are introduced into the aromatic rings.
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1,2-Dihydrobenzo[j]fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing. It serves as a reference compound in toxicological studies.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism by which 1,2-Dihydrobenzo[j]fluoranthene exerts its effects involves its interaction with cellular components. In biological systems, it is metabolized into reactive intermediates, such as dihydrodiols and quinones, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include enzymes involved in detoxification pathways, such as cytochrome P450 enzymes.
Comparación Con Compuestos Similares
1,2-Dihydrobenzo[j]fluoranthene is similar to other PAHs, such as benzo[a]fluoranthene, benzo[b]fluoranthene, and benzo[k]fluoranthene. These compounds share similar structures but differ in the arrangement of their aromatic rings. The uniqueness of this compound lies in its specific ring fusion pattern, which influences its chemical reactivity and biological effects .
Similar compounds include:
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[k]fluoranthene
These compounds are often studied together to understand the broader implications of PAHs in environmental and health-related research.
Propiedades
Número CAS |
73560-79-9 |
|---|---|
Fórmula molecular |
C20H14 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene |
InChI |
InChI=1S/C20H14/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-3,5-9,11-12H,4,10H2 |
Clave InChI |
WUZTUODMLUMLGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=C1)C=CC=C3C4=C2C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


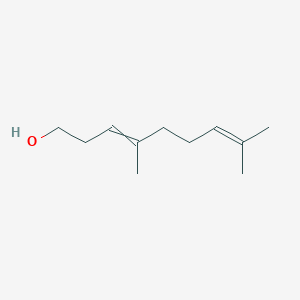
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)


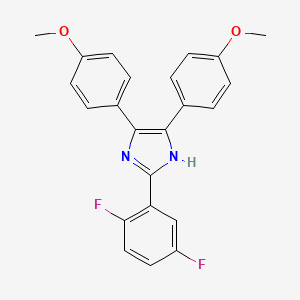


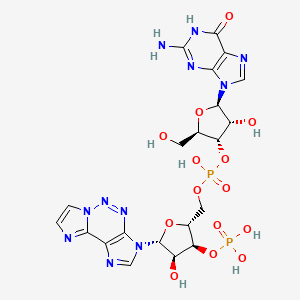
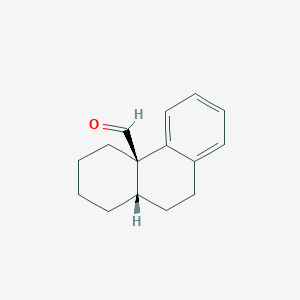
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)

